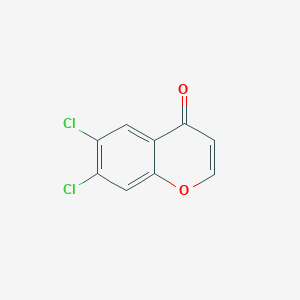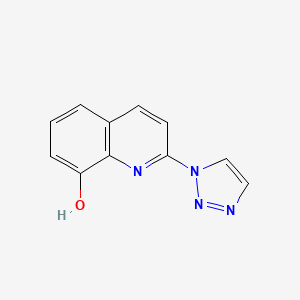![molecular formula C13H15N3 B11889787 8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine CAS No. 19226-03-0](/img/structure/B11889787.png)
8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine is a chemical compound with the molecular formula C13H15N3 It is known for its unique structure, which includes a naphthalene ring substituted with a hydrazinyl group and an isopropylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with isopropylidene hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-amine oxides, while reduction could produce naphthalen-1-amine derivatives.
Aplicaciones Científicas De Investigación
8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-2-amine: Similar structure but with the hydrazinyl group at a different position on the naphthalene ring.
8-[2-(Propan-2-ylidene)hydrazinyl]anthracen-1-amine: Contains an anthracene ring instead of a naphthalene ring.
8-[2-(Propan-2-ylidene)hydrazinyl]phenanthren-1-amine: Features a phenanthrene ring in place of the naphthalene ring.
Uniqueness
8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine is unique due to its specific substitution pattern and the presence of both hydrazinyl and isopropylidene groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
19226-03-0 |
|---|---|
Fórmula molecular |
C13H15N3 |
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
1-N-(propan-2-ylideneamino)naphthalene-1,8-diamine |
InChI |
InChI=1S/C13H15N3/c1-9(2)15-16-12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8,16H,14H2,1-2H3 |
Clave InChI |
AUUQQYCTSJJIRT-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=CC=CC2=C1C(=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)




![4,6-Dichloro-1H-pyrazolo[3,4-D]pyrimidine-3-carbaldehyde](/img/structure/B11889766.png)

![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)



